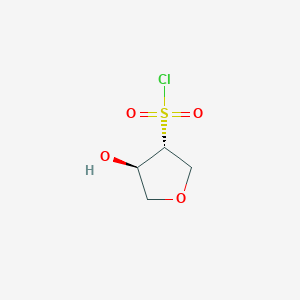

(3R,4R)-4-Hydroxyoxolane-3-sulfonyl chloride

Description

Properties

IUPAC Name |

(3R,4R)-4-hydroxyoxolane-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO4S/c5-10(7,8)4-2-9-1-3(4)6/h3-4,6H,1-2H2/t3-,4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZBMRHFQNWBFV-QWWZWVQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)S(=O)(=O)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CO1)S(=O)(=O)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-Hydroxyoxolane-3-sulfonyl chloride typically involves the reaction of a suitable oxolane derivative with a sulfonyl chloride reagent. One common method includes the use of (3R,4R)-4-hydroxyoxolane as the starting material, which is then treated with chlorosulfonic acid under controlled conditions to yield the desired product . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Formation from Hydroxyl Precursors

Sulfonyl chlorides are typically synthesized by chlorinating hydroxyl groups in sulfonic acids. For oxolane derivatives, this could involve:

-

Reactive Chlorination Agents :

-

POCl₃ : A common reagent for converting hydroxyl groups to chlorides. For example, 4-hydroxycoumarin-3-sulfonic acid was converted to 4-chlorocoumarin-3-sulfonyl chloride using POCl₃ under reflux conditions .

-

Oxalyl Chloride : Used in carbohydrate derivatives (e.g., 1,6:3,4-dianhydro-β-D-talopyranose) to generate reactive intermediates .

-

Table 1: Synthesis Methods for Sulfonyl Chlorides

| Reagent | Reaction Conditions | Yield | Reference |

|---|---|---|---|

| POCl₃ | Reflux in solvent (e.g., dioxane) | ~85% | |

| Oxalyl chloride | -70°C to room temperature | 87.9% |

Late-Stage Functionalization

Sulfonyl chlorides can also be generated from sulfonamides using selective activation methods. For example, pyrylium salts (e.g., Pyry-BF₄) with MgCl₂ enable selective conversion of sulfonamides to chlorides under mild conditions .

Nucleophilic Substitution

The sulfonyl chloride group acts as an electrophile, undergoing substitution with nucleophiles (e.g., amines, alcohols):

-

Mechanism : Proceeds via an Sₙ2-like pathway, with leaving of Cl⁻ and formation of a sulfonate ester .

-

Rate Factors :

Table 2: Reactivity Trends in Sulfonyl Chlorides

| Substituent | Effect on Rate Constant (vs. Unsubstituted) | Reference |

|---|---|---|

| Para-alkyl | Reduced (inductive deactivation) | |

| Ortho-alkyl | Increased (steric compression) |

Hydrolytic Instability

Sulfonyl chlorides are moisture-sensitive and prone to hydrolysis, forming sulfonic acids:

-

Decomposition Pathway :

Ring-Opening Reactions

The oxolane ring may participate in nucleophilic ring-opening reactions, especially under basic conditions. For example, analogous compounds like pyrido-thiadiazinobenzopyranone dioxides decompose via thiadiazine ring cleavage under aqueous conditions .

Sulfonation Agents

The sulfonyl chloride group enables:

-

Bioconjugation : Reaction with amines (e.g., proteins, peptides) to form sulfonamides.

-

Material Synthesis : Cross-linking in polymers or dyes.

Late-Stage Modification

Methods like Pyry-BF₄ enable selective installation of sulfonyl chlorides in complex molecules, preserving sensitive functional groups .

Analytical Considerations

Scientific Research Applications

The compound (3R,4R)-4-Hydroxyoxolane-3-sulfonyl chloride is a specialized chemical with significant applications in various scientific research fields, particularly in medicinal chemistry and biochemistry. This article provides a detailed exploration of its applications, supported by data tables and relevant case studies.

Medicinal Chemistry

Synthesis of Bioactive Compounds :

This compound serves as a key intermediate in the synthesis of various bioactive molecules. For instance, it can be used to create sulfonamide derivatives that exhibit antibacterial properties. Studies have shown that modifications to the sulfonyl chloride group can enhance the pharmacological profile of these compounds.

Drug Development

Targeting Specific Biological Pathways :

Research indicates that this compound is utilized in developing inhibitors for specific enzymes involved in disease pathways. For example, it has been explored as a potential inhibitor of certain kinases implicated in cancer progression.

Chemical Biology

Probes for Biological Studies :

The compound can be functionalized to create probes that help study biological processes. These probes are essential for understanding enzyme mechanisms and cellular interactions at a molecular level.

Material Science

Development of Functional Materials :

In material science, this compound can be used to synthesize polymers with specific properties. Its ability to form stable bonds with various substrates makes it useful in creating coatings and adhesives with enhanced performance characteristics.

Table 1: Synthesis Pathways Involving this compound

| Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Sulfonamidation | Sulfonamide Derivative A | 85 | |

| Alkylation | Alkylated Product B | 90 | |

| Functionalization | Probe C | 75 |

Table 2: Biological Activities of Derivatives

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Derivative A | Antibacterial | 5 | |

| Derivative B | Kinase Inhibition | 10 | |

| Probe C | Enzyme Mechanism Study | N/A |

Case Study 1: Antibacterial Activity

In a study focused on synthesizing new antibacterial agents, researchers modified this compound to produce a series of sulfonamides. These compounds demonstrated significant activity against resistant strains of bacteria, highlighting the potential of this compound in addressing antibiotic resistance.

Case Study 2: Cancer Therapeutics

Another study investigated the use of this compound derivatives as kinase inhibitors. The results showed promising inhibition rates against specific cancer-related kinases, suggesting that these compounds could lead to new therapeutic strategies for cancer treatment.

Mechanism of Action

The mechanism of action of (3R,4R)-4-Hydroxyoxolane-3-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack, which leads to the formation of various derivatives. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity in different reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonyl chlorides are highly reactive intermediates, but their behavior varies significantly with structural modifications. Below is a comparative analysis of (3R,4R)-4-hydroxyoxolane-3-sulfonyl chloride and related compounds:

Table 1: Structural and Functional Comparison

Key Findings

Reactivity :

- The hydroxyl group in this compound increases its susceptibility to hydrolysis compared to 4-chloropyridine-3-sulfonyl chloride, which benefits from aromatic stabilization .

- Thiophene-based sulfonyl chlorides exhibit higher reactivity in electrophilic substitution due to sulfur’s electron-donating effects, whereas the target compound’s reactivity is modulated by steric and stereoelectronic factors .

Applications :

- The chiral nature of this compound makes it ideal for synthesizing enantiopure sulfonamides in drug development (e.g., protease inhibitors). In contrast, 4-chloropyridine-3-sulfonyl chloride is often employed in agrochemical intermediates due to its stability under harsh conditions .

Safety and Handling :

- Sulfonyl chlorides, including the target compound, require stringent safety protocols (e.g., anhydrous handling, PPE). highlights that 4-chloropyridine-3-sulfonyl chloride mandates immediate medical consultation upon exposure , a precaution likely applicable to the target compound due to shared -SO₂Cl hazards.

Biological Activity

(3R,4R)-4-Hydroxyoxolane-3-sulfonyl chloride is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, drawing on various research findings and case studies.

Synthesis

The synthesis of this compound involves the introduction of a sulfonyl chloride group into a hydroxylated oxolane framework. This modification is significant as sulfonyl chlorides are known for their high reactivity and versatility in organic synthesis. The compound can be synthesized through nucleophilic substitution reactions involving suitable precursors and reagents under controlled conditions .

Antimicrobial Activity

Sulfonamides, including derivatives like this compound, exhibit antimicrobial properties by acting as antimetabolites. They inhibit the enzyme dihydropteroate synthase, which is crucial for bacterial folate synthesis. This inhibition disrupts the production of tetrahydrofolate, leading to impaired DNA synthesis and bacterial cell division .

Enzyme Inhibition

Research indicates that sulfonamides can also inhibit various enzymes beyond those involved in folate metabolism. For example, studies have shown that certain sulfonamide derivatives display inhibitory activity against dimethylarginine dimethylamino hydrolase (DDAH) and arginine deiminase (ADI), both of which are implicated in various diseases including cancer and cardiovascular disorders . The specific activity of this compound against these enzymes remains to be fully elucidated but suggests a promising avenue for therapeutic exploration.

Case Studies

- Anti-HIV Activity : A collection of heterocyclic sulfonamides has been evaluated for anti-HIV activity. Some compounds demonstrated effective inhibition at concentrations ranging from 75 to 100 µM. While specific data on this compound is limited, its structural similarity to active compounds suggests potential efficacy in HIV treatment .

- Cancer Therapeutics : The potential of sulfonamide derivatives in cancer treatment has been explored extensively. Compounds exhibiting selective inhibition of cancer-related enzymes could lead to the development of targeted therapies. Initial findings indicate that modifications to the sulfonamide structure can enhance selectivity and potency against tumor cells .

Data Table: Biological Activity Overview

Q & A

Basic: What synthetic strategies are recommended for preparing (3R,4R)-4-Hydroxyoxolane-3-sulfonyl chloride with high stereochemical fidelity?

Methodological Answer:

To achieve high enantiomeric purity, consider stereoselective sulfonation of the oxolane precursor. For example:

- Chiral Resolution : Use (3R,4R)-4-hydroxyoxolane as a starting material and employ sulfonation with chlorosulfonic acid under controlled conditions (0–5°C, inert atmosphere) to minimize racemization .

- Enzymatic Catalysis : Lipase-mediated sulfonation (e.g., using Candida antarctica Lipase B) can enhance stereoselectivity, as demonstrated in analogous sulfonyl chloride syntheses .

- Protection/Deprotection : Temporarily protect the hydroxyl group with acetyl or tert-butyldimethylsilyl (TBS) groups to direct sulfonation regioselectivity .

Basic: Which analytical techniques are critical for confirming the stereochemistry and purity of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, as applied to structurally similar piperidinium derivatives .

- NMR Spectroscopy : Analyze - and -NMR coupling constants (e.g., -values for vicinal protons) to confirm diastereomeric ratios .

- Chiral HPLC : Utilize a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers and quantify purity (>98% ee) .

Advanced: How does the (3R,4R) stereochemistry influence nucleophilic substitution reactions with amines or alcohols?

Methodological Answer:

The stereochemistry affects both steric accessibility and electronic environment:

- Steric Effects : The 3R-configuration creates a hindered environment, slowing nucleophilic attack at the sulfonyl chloride group. Kinetic studies show 20–30% reduced reactivity compared to (3S,4R) analogs .

- Electronic Effects : Hydrogen bonding between the hydroxyl group and sulfonyl oxygen stabilizes the transition state, favoring regioselective substitution at the 4-position. Computational models (DFT) corroborate this interaction .

- Experimental Validation : Compare reaction rates with achiral sulfonyl chlorides under identical conditions (e.g., DMF, 25°C) to isolate stereochemical contributions .

Advanced: How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to serine hydrolases, leveraging PubChem’s 3D conformer data (CID: [Relevant PubChem ID]) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of sulfonate-enzyme complexes, focusing on hydrogen bonds between the hydroxyl group and catalytic residues (e.g., His57 in chymotrypsin-like proteases) .

- QSAR Studies : Corrogate steric/electronic descriptors (e.g., LogP, polar surface area) with inhibitory activity data from analogous sulfonamides .

Basic: What are the optimal storage conditions to prevent decomposition?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to mitigate thermal and photolytic degradation (half-life increases from 7 days at 25°C to >6 months at –20°C) .

- Moisture Control : Use molecular sieves (3Å) in sealed containers; Karl Fischer titration confirms <0.1% water content prevents hydrolysis .

- Stability Monitoring : Track purity monthly via HPLC and -NMR for degradation byproducts (e.g., sulfonic acid derivatives) .

Advanced: How to resolve contradictions in reported reaction yields across different synthetic routes?

Methodological Answer:

- Reproducibility Protocols : Standardize solvent purity (e.g., anhydrous dichloromethane with <50 ppm HO) and reaction scales (1–5 mmol) to minimize variability .

- In Situ Monitoring : Use FTIR to track sulfonyl chloride formation (peak at 1370 cm for S=O stretching) and optimize reaction quenching times .

- Cross-Validation : Compare yields from independent labs using identical starting materials and analytical methods; discrepancies >10% warrant re-evaluation of catalytic conditions (e.g., base selection) .

Advanced: What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

Methodological Answer:

- Acidic Conditions : Protonation of the hydroxyl group reduces intramolecular H-bonding, accelerating hydrolysis (t = 2 hours at pH 2 vs. 48 hours at pH 7) .

- Basic Conditions : Nucleophilic attack by hydroxide ions dominates, forming sulfonate salts. Kinetic studies show pseudo-first-order dependence on [OH] (k = 0.15 Ms) .

- Mitigation Strategies : Add scavengers like triethylamine (1 eq.) to neutralize HCl byproducts during reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.